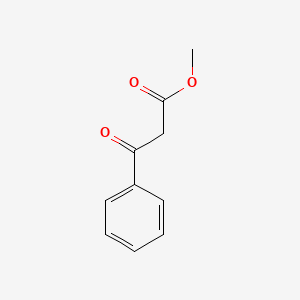

Methyl 3-oxo-3-phenylpropanoate

Cat. No. B1268224

Key on ui cas rn:

614-27-7

M. Wt: 178.18 g/mol

InChI Key: KZTMCBOPTQHICJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04710583

Procedure details

A 1-L flask fitted with a mechanical stirrer, reflux condenser, and nitrogen sweep (to protect the Na), was immersed in a water bath to control temperature (i.e., to provide heat and to cool if need be). In the flask was placed 272.3 g (2 moles) of methyl benzoate; 74.1 g (1 mole) of methyl acetate; 1 gm. atom--23 g., Na; and 32 g (1 mole) of methanol (to react with the Na and to initate the reaction). The flask was purged with nitrogen and was maintained under a positive nitrogen pressure throughout the reaction. The solution was heated to 80°-85° C. overnight, during which time all the Na metal was consumed. The resulting yellow heterogeneous solution was cooled to room temperature and poured into a separatory funnel containing 130 ml of concentrated hydrochloric acid and 200 g. of crushed ice. This was shaken and the lower aqueous phase removed. (In this step the Na in the Na methyl benzoyl acetate reacts with the HC1 and is removed as NaCl.) The residual material was then washed with water, 2×100 mls, saturated NaHCO3 solution, 2×100 mls. and finally 2×100 mls of saturated brine (NaCl). (Byproduct methanol leaves with the water in the water washes). The residual yellow organic phase was then transferred to a distilling flask and fractionated through a 12-inch Vigreux column at 0.5 mm Hg pressure. A forerum containing methyl benzoate and methyl acetoacetate was collected at 37°-42° C. at 0.5 mm Hg. This was followed by a fraction of 82.5 methyl benzoyl acetate boiling at 81°-84° C. at 0.5 mm Hg. Yield of the pure product methyl benzoyl acetate based on Na was 46.3%, as a water white liquid.

[Compound]

Name

Na

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Na

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Methyl Benzoylacetate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9]C)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([O:14][CH3:15])(=[O:13])[CH3:12].CO.C(OC)(=O)CC(C)=O>>[C:1]([CH2:12][C:11]([O:14][CH3:15])=[O:13])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

|

Inputs

Step One

[Compound]

|

Name

|

Na

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

272.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

74.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

[Compound]

|

Name

|

Na

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Na

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1-L flask fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was immersed in a water bath to control temperature (i.e., to provide heat and to cool if need be)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained under a positive nitrogen pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

throughout the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a separatory funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 130 ml of concentrated hydrochloric acid and 200 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower aqueous phase removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(In this step the Na in the Na methyl benzoyl acetate reacts with the HC1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed as NaCl

|

WASH

|

Type

|

WASH

|

|

Details

|

) The residual material was then washed with water, 2×100 mls, saturated NaHCO3 solution, 2×100 mls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Byproduct methanol leaves with the water in the water washes)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residual yellow organic phase was then transferred to a distilling flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected at 37°-42° C. at 0.5 mm Hg

|

Outcomes

Product

|

Name

|

Methyl Benzoylacetate

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)CC(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |